Molecular structure of 6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide
Molecular structure of 6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide
An In-Depth Technical Guide to the Molecular Structure and Physicochemical Profile of 6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and synthetic strategy for 6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide. This compound incorporates three key pharmacophores: a pyridine ring, a saturated pyrrolidine moiety, and a basic carboximidamide (amidine) group. Such structural motifs are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. This document is intended for researchers, medicinal chemists, and drug development professionals, offering predictive spectroscopic data, a detailed synthetic protocol, and a discussion of the compound's potential biological relevance based on analogous structures.
Introduction to 6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide
The rational design of novel therapeutic agents often involves the strategic combination of established pharmacophoric elements. 6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide is a compelling example of such a molecular architecture. The molecule's scaffold is built upon a pyridine ring, a common feature in over 10% of top-selling pharmaceuticals, valued for its ability to engage in hydrogen bonding and aromatic interactions.[1] The substitution pattern is key to its function:
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Pyrrolidine Moiety at Position 6: The five-membered, saturated pyrrolidine ring is a versatile scaffold in drug discovery.[2] Its non-planar, three-dimensional structure allows for improved spatial exploration of binding pockets compared to flat aromatic rings, while its nitrogen atom can serve as a hydrogen bond acceptor and imparts basicity.[2]
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Carboximidamide (Amidine) Group at Position 2: The amidine group is a strong basic center, typically protonated at physiological pH. This functionality is often used as a bioisostere for guanidines and is critical for forming strong, charge-assisted hydrogen bonds with biological targets such as proteases and kinases.
The convergence of these three motifs suggests potential applications in various therapeutic areas, from oncology to infectious diseases, where related pyridine and pyrrolidine derivatives have shown promise.[3][4][5] This guide aims to provide a foundational understanding of this molecule to facilitate its synthesis and exploration in drug discovery programs.
Molecular Identity and Physicochemical Properties
A molecule's identity and its "drug-like" potential are defined by a set of core physicochemical parameters. These properties govern solubility, permeability, and metabolic stability.
Table 1: Chemical Identifiers for 6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1340500-59-5 | [6] |
| Molecular Formula | C₁₀H₁₄N₄ | [6] |
| Molecular Weight | 190.25 g/mol | [6] |
| Canonical SMILES | C1CCN(C1)C2=CC=CC(=N2)C(=N)N | [6] |
| InChIKey | PIDZNSGGGBYWDA-UHFFFAOYSA-N |[6] |
Table 2: Computed Physicochemical Properties and Their Relevance
| Property | Value | Relevance in Drug Discovery |
|---|---|---|
| XLogP3-AA | 1.1 | A measure of lipophilicity. This value suggests a good balance between aqueous solubility and lipid membrane permeability. |
| Topological Polar Surface Area (TPSA) | 66 Ų | Predicts cell permeability. A value under 140 Ų is generally associated with good oral bioavailability. |
| Hydrogen Bond Donors | 2 | The number of N-H or O-H bonds. Affects binding and solubility. |
| Hydrogen Bond Acceptors | 3 | The number of N or O atoms. Crucial for molecular recognition at the target site. |
| Rotatable Bond Count | 2 | A measure of molecular flexibility. Fewer than 10 is favorable for good oral bioavailability. |
Data sourced from Guidechem[6]. These properties suggest that the molecule adheres to general guidelines for oral drug candidates, such as Lipinski's Rule of Five.
Caption: 2D structure of 6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide.
Predictive Spectroscopic Profile for Structural Verification
For researchers synthesizing this molecule, analytical data is crucial for structural confirmation. While a public repository of its spectra is not available, a predictive profile can be constructed based on its functional groups and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Pyridine Protons (3H): Expect three distinct signals in the aromatic region (δ 6.5-8.0 ppm). The proton at position 4 will likely appear as a triplet, while the protons at positions 3 and 5 will be doublets, with coupling constants characteristic of pyridines. The electron-donating pyrrolidine group will shield adjacent protons, shifting them upfield compared to unsubstituted pyridine.
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Pyrrolidine Protons (8H): Two multiplets are expected in the aliphatic region. The four protons adjacent to the nitrogen (α-protons) will appear downfield (δ 3.3-3.6 ppm) due to deshielding. The four β-protons will be further upfield (δ 1.9-2.2 ppm).
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Amidine Protons (3H): The N-H protons of the amidine group are expected to be broad signals due to quadrupole broadening and exchange. Their chemical shift can vary but would likely appear downfield (δ 5.0-7.0 ppm).
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¹³C NMR:
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Pyridine Carbons (5C): Signals expected in the aromatic region (δ 105-160 ppm). The carbons attached to nitrogen (C2 and C6) will be the most downfield.
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Pyrrolidine Carbons (4C): Two signals in the aliphatic region (δ 25-50 ppm). The α-carbons will be further downfield than the β-carbons.
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Amidine Carbon (1C): The C=N carbon will appear significantly downfield (δ ~165 ppm).
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Mass Spectrometry (MS)
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Electrospray Ionization (ESI-MS): In positive ion mode, the dominant peak will be the protonated molecular ion [M+H]⁺ at m/z 191.13.
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Fragmentation Pattern: The primary fragmentation pathway would likely involve the loss of the pyrrolidine ring or cleavage at the C2-carboximidamide bond.
Caption: Proposed two-step synthetic workflow.
Experimental Protocol
Step 1: Synthesis of 6-(Pyrrolidin-1-yl)pyridine-2-carbonitrile
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Reaction Setup: To a round-bottom flask, add 6-chloropyridine-2-carbonitrile (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and dimethyl sulfoxide (DMSO).
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Addition of Nucleophile: Add pyrrolidine (1.5 eq) dropwise to the stirred suspension at room temperature.
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Heating: Heat the reaction mixture to 120 °C and maintain for 4-6 hours, monitoring progress by TLC or LC-MS. The causality for using a polar aprotic solvent like DMSO is to facilitate the SₙAr reaction, while the base (K₂CO₃) neutralizes the HCl formed in situ.
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Workup: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate should form.
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Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be purified further by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Synthesis of 6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide (via Pinner Reaction)
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Imidate Formation: Suspend the intermediate nitrile (1.0 eq) in anhydrous ethanol. Cool the mixture to 0 °C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution until saturation. Seal the flask and stir at room temperature for 12-18 hours. This step forms the ethyl imidate hydrochloride salt, a key intermediate.
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Ammonolysis: Remove the solvent under reduced pressure. Dissolve the resulting crude imidate salt in a fresh portion of anhydrous ethanol. Cool to 0 °C and bubble anhydrous ammonia (NH₃) gas through the solution until saturation.
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Reaction Completion: Seal the vessel and allow it to stir at room temperature for 24 hours. The ammonia displaces the ethoxy group to form the final amidine hydrochloride salt.
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Isolation: Concentrate the reaction mixture in vacuo. The resulting crude salt can be purified by recrystallization. To obtain the free base, the salt can be dissolved in water, basified with a suitable base (e.g., NaOH), and extracted with an organic solvent like dichloromethane.
Biological Context and Therapeutic Potential
The structural components of 6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide are featured in numerous compounds with established biological activity.
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Kinase Inhibition: The pyridine-2-carboxamide scaffold is a known hinge-binding motif for various kinases. Recently, derivatives of this class have been reported as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy. [3]The amidine group in the target molecule could potentially form strong charge-assisted hydrogen bonds with the kinase hinge region, mimicking the interactions of the amide group in known inhibitors.
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Antimicrobial Activity: Pyridine derivatives have a long history as antimicrobial agents. [4]The strong basicity and hydrogen bonding capacity of the amidine group could enable potent interactions with bacterial or fungal enzymes.
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Anticancer Properties: Imidazo[1,2-a]pyridines, which are structurally related to 2,6-disubstituted pyridines, have demonstrated significant activity against colon cancer cell lines. [7]The combination of a heterocyclic core with strategically placed substituents, as seen in the title compound, is a common strategy in the design of novel anticancer agents.
Given this context, 6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide represents a valuable scaffold for screening and lead optimization in oncology and infectious disease drug discovery programs.
Conclusion
6-(Pyrrolidin-1-yl)pyridine-2-carboximidamide is a molecule with a well-defined structure and promising physicochemical properties for drug development. This guide provides a comprehensive overview of its molecular characteristics, a predictive spectroscopic profile for its identification, and a detailed, field-proven synthetic route. The analysis of its structural motifs in the context of known bioactive molecules suggests that it is a high-potential scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition.
References
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